molecular formula C19H23N3O3 B2778040 N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide CAS No. 1448135-41-8

N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2778040
CAS RN: 1448135-41-8
M. Wt: 341.411
InChI Key: KPHHYJTZGILVDI-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, also known as MP-10, is a novel compound that has gained attention in scientific research due to its potential therapeutic benefits. MP-10 belongs to the class of piperidine carboxamides and has been shown to exhibit significant pharmacological activity.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Abu-Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing methods that could potentially apply to the synthesis of N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide. The compounds synthesized were evaluated for their anti-inflammatory and analgesic activities, indicating the compound's potential medicinal applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Research by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors provides insights into the design and synthesis of related compounds. This study demonstrates the potential of N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide analogues in addressing bacterial infections, particularly tuberculosis (Jeankumar et al., 2013).

Pharmacological Properties

  • A study by Sonda et al. (2004) investigated benzamide derivatives as selective serotonin 4 receptor agonists, highlighting the potential of piperidine-based compounds in enhancing gastrointestinal motility. Although not directly related to N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, this research provides a foundation for exploring its pharmacological applications in similar contexts (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

  • Rovnyak et al. (1992) presented dihydropyrimidine calcium channel blockers with basic groups attached to the dihydropyrimidine ring, offering insights into the cardiovascular effects of related compounds. The structural and functional similarity of these compounds to N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide suggests potential avenues for cardiovascular research (Rovnyak, Atwal, Hedberg, Kimball, Moreland, Gougoutas, O'Reilly, Schwartz, & Malley, 1992).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-pyridin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-16-7-5-15(6-8-16)14-21-19(23)22-12-9-17(10-13-22)25-18-4-2-3-11-20-18/h2-8,11,17H,9-10,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHHYJTZGILVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

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